molecular formula C6H10N2O B8616878 4-Ethylamino-5-methylisoxazole

4-Ethylamino-5-methylisoxazole

Cat. No.: B8616878
M. Wt: 126.16 g/mol
InChI Key: DPCOKVRHNUVCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylamino-5-methylisoxazole (CAS 778573-27-6) is a chemical building block of significant interest in medicinal chemistry and drug discovery. Isoxazole rings are recognized as privileged structures in the development of novel therapeutic agents due to their diverse biological activities . This compound serves as a key synthetic intermediate for the incorporation of the isoxazole moiety into more complex molecules, particularly in the synthesis of peptidomimetics. Hybrid peptides that incorporate β-amino acids, such as those based on related isoxazole structures, show great promise as therapeutic agents because they can mimic the action of natural peptides while offering improved stability against proteolysis . Furthermore, research into similar 5-amino-3-methylisoxazole derivatives highlights their role as bifunctional, non-proteinogenic amino acids that can be used in solid-phase peptide synthesis to create new classes of bioactive α/β-mixed peptides . In the context of drug discovery, the isoxazole core is a known pharmacophore. It functions as an effective acetyl-lysine mimic in the design of inhibitors for bromodomain-containing proteins (BET inhibitors), which are a growing class of targeted anti-cancer agents . When handling this compound, researchers should be aware that certain isoxazole derivatives have been studied for their potential to undergo metabolic bioactivation, which is an important consideration in early-stage drug development . This compound is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-ethyl-5-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C6H10N2O/c1-3-7-6-4-8-9-5(6)2/h4,7H,3H2,1-2H3

InChI Key

DPCOKVRHNUVCCI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(ON=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • 5-Amino-4-chloro-3-methylisoxazole: Substituted with chlorine (position 4), amino (position 5), and methyl (position 3) groups. The chlorine atom introduces electron-withdrawing effects, reducing ring electron density compared to the ethylamino group in 4-Ethylamino-5-methylisoxazole .
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Features a methoxy group (position 3) and ester moiety (position 5), enhancing solubility in polar organic solvents but reducing stability under acidic conditions .
  • Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate: Contains a bulky benzyloxycarbonyl-protected aminoethyl chain (position 5), which may sterically hinder interactions in biological systems compared to the simpler ethylamino group in this compound .

Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP (Predicted) Key Properties
This compound 4-Ethylamino, 5-Methyl 140.19 1.2 Moderate hydrophobicity; basic amino group enables salt formation
5-Amino-4-chloro-3-methylisoxazole 4-Cl, 5-NH2, 3-CH3 146.58 1.5 Low water solubility; stable under UV light
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 3-OCH3, 5-COOCH3 200.18 0.8 High polarity; prone to hydrolysis

Pharmaceutical Potential

  • Antimicrobial Activity: Isoxazoles with amino substituents (e.g., 5-Amino-4-chloro-3-methylisoxazole) show moderate activity against Gram-positive bacteria, likely due to membrane disruption . The ethylamino group in this compound may enhance bioavailability compared to chlorine-substituted analogs.
  • Enzyme Inhibition: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate has been explored as a kinase inhibitor scaffold, where the ester moiety modulates binding affinity .

Agrochemical Utility

  • Herbicidal Activity: Chlorine-substituted isoxazoles (e.g., 5-Amino-4-chloro-3-methylisoxazole) exhibit herbicidal effects by inhibiting photosynthesis . Ethylamino derivatives may offer reduced environmental persistence.

Material Science

  • Liquid Crystals: Methoxy and ester-functionalized isoxazoles (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) contribute to mesomorphic properties in liquid crystal displays .

Q & A

Q. What are the common synthetic routes for 4-Ethylamino-5-methylisoxazole, and how do reaction conditions affect yield?

  • Methodological Answer : A typical synthesis involves refluxing precursors in polar aprotic solvents like DMSO under controlled temperatures (e.g., 18 hours at reflux) . Post-reaction steps include distillation under reduced pressure, cooling, and recrystallization using water-ethanol mixtures to achieve yields of ~65% . Alternative routes may employ ethanolic ammonia for cyclization, with recrystallization from ethanol-petroleum ether yielding 82% purity . Key factors affecting yield include solvent choice, reaction time, and purification techniques (e.g., vacuum drying or fractional crystallization).

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer : Structural confirmation relies on ¹H NMR and LC-MS to verify substituent positions and molecular weight . Elemental analysis (e.g., C, H, N content) ensures stoichiometric accuracy . Thin-layer chromatography (TLC) monitors reaction progress, while melting point determination (e.g., 141–143°C ) assesses purity. For advanced characterization, X-ray crystallography or IR spectroscopy can resolve bond vibrations and crystal packing .

Q. What primary biological activities are reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit enzyme inhibitory activity , particularly targeting kinases and proteases involved in cancer pathways . Isoxazole cores are leveraged in antiviral drug design due to their ability to disrupt viral replication machinery . Biological assays (e.g., IC₅₀ measurements) should be paired with cytotoxicity profiling to differentiate specific activity from general toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Replace DMSO with DMA (dimethylacetamide) to reduce side reactions during reflux .
  • Catalytic Additives : Introduce LiCl or triethylamine to accelerate cyclization and reduce reaction time .
  • Purification : Use gradient recrystallization (e.g., ethanol-water mixtures) or column chromatography with silica gel (hexane:ethyl acetate) for higher purity .
  • Yield Tracking : Compare yields under varying temperatures (80–120°C) and pH (neutral vs. acidic) to identify optimal conditions .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Target Validation : Use knockdown assays (siRNA/CRISPR) to confirm the compound’s specificity for purported targets (e.g., EGFR or VEGFR) .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethylamino with acetyl groups) to isolate contributions to activity .
  • Meta-Analysis : Cross-reference datasets from PubChem BioAssay to identify consensus activity thresholds and outlier studies .

Q. How can computational chemistry predict the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., isoxazole ring vs. ethylamino group) .
  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous buffers .
  • Docking Studies : Employ AutoDock Vina to simulate binding to protein targets (e.g., HIV-1 protease) and validate with experimental IC₅₀ data .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability .
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction in serum .
  • In Vivo PK : Administer the compound to rodent models and collect plasma samples at timed intervals for LC-MS/MS quantification .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectroscopic data?

  • Methodological Answer :
  • Standardization : Ensure consistent calibration of equipment (e.g., DSC for melting points, deuterated solvents for NMR) .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted hydrazides) that may alter physical properties .
  • Collaborative Validation : Share samples with independent labs for cross-verification of data .

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